molecular formula C9H13NO B1278238 3-(3-Aminophenyl)propan-1-ol CAS No. 52273-78-6

3-(3-Aminophenyl)propan-1-ol

Cat. No. B1278238
CAS RN: 52273-78-6
M. Wt: 151.21 g/mol
InChI Key: DGUAFFKNTIUOFF-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)propan-1-ol is a chemical compound that serves as a building block in the synthesis of various pharmacologically active molecules. It contains an amino group attached to a phenyl ring and a hydroxyl group at the terminal end of a three-carbon aliphatic chain. This structure is versatile and can be modified to produce a range of substances with potential biological activities.

Synthesis Analysis

The synthesis of compounds related to 3-(3-Aminophenyl)propan-1-ol has been explored in the context of beta-adrenergic blocking agents. A series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols, which are structurally related to 3-(3-Aminophenyl)propan-1-ol, have been synthesized. These compounds were created by introducing heterocyclic moieties either in the aryl or amidic groups. Some of these synthesized compounds exhibited greater potency than propranolol, a well-known beta-blocker, when tested intravenously in anesthetized rats. Furthermore, certain compounds demonstrated cardioselectivity in anesthetized cats, which is a desirable property for beta-blockers .

Molecular Structure Analysis

While the specific molecular structure analysis of 3-(3-Aminophenyl)propan-1-ol is not provided, related compounds such as 3-Amino-3-(4-fluorophenyl)propionic acid have been studied using ab initio and DFT methods. These studies included the analysis of zwitterionic monomer and dimer structures, focusing on intra- and intermolecular hydrogen bonds. The vibrational modes of these bonds were correlated with experimental IR spectra, providing insights into the stability and electronic properties of the molecules .

Chemical Reactions Analysis

The chemical reactivity of 3-(3-Aminophenyl)propan-1-ol itself is not directly discussed in the provided papers. However, the synthesis of related beta-blockers suggests that the amino group on the phenyl ring can participate in reactions to form amido linkages, while the hydroxyl group on the aliphatic chain can be involved in the formation of ethers . Additionally, the synthesis of poly(ether imine) dendrimers from a compound originating from 3-amino-propan-1-ol indicates that the primary amine and hydroxyl groups can be used to construct complex dendritic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-Aminophenyl)propan-1-ol are not explicitly detailed in the provided papers. However, the synthesis and biological evaluation of related poly(ether imine) dendrimers based on 3-amino-propan-1-ol suggest that these dendrimers are water-soluble and non-toxic, which could imply similar solubility and biocompatibility properties for 3-(3-Aminophenyl)propan-1-ol. The dendrimers were synthesized using a trifunctional monomer and could be functionalized with various terminal groups, demonstrating the versatility of the core structure .

Scientific Research Applications

Fluorescent Biomarkers Development

Pelizaro et al. (2019) explored the use of triazoanilines synthesized from compounds including a derivative of 3-(3-Aminophenyl)propan-1-ol for developing fluorescent biomarkers. These biomarkers have potential applications in biodiesel quality control and show low acute toxicity in various biological models, suggesting their safe use in environmental exposure scenarios (Pelizaro et al., 2019).

Corrosion Inhibition

Gao, Liang, and Wang (2007) synthesized tertiary amines, including those from the 1,3-di-amino-propan-2-ol series, which demonstrated significant inhibition of carbon steel corrosion. These compounds act as anodic inhibitors by forming a protective layer on the metal surface (Gao, Liang, & Wang, 2007).

Cardioselectivity in Beta-Blockers

Rzeszotarski et al. (1979) synthesized and analyzed a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to 3-(3-Aminophenyl)propan-1-ol, for their affinity to beta-adrenoceptors. These compounds showed substantial cardioselectivity, important for the development of beta-blockers (Rzeszotarski et al., 1979).

Synthesis of (S)-dapoxetine

Torre, Gotor‐Fernández, and Gotor (2006) studied the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing valuable intermediates like (S)-dapoxetine. This showcases the compound's role in asymmetric synthesis and pharmaceutical applications (Torre, Gotor‐Fernández, & Gotor, 2006).

Catalysis and Transformation Studies

Bernas et al. (2015) investigated the transformation of 1-(2-aminophenyl)propan-2-ol, a related compound, under various catalysts, demonstrating its potential in chemical synthesis and transformation processes (Bernas et al., 2015).

Antimicrobial and Antiradical Activity

Čižmáriková et al. (2020) synthesized a series of compounds including derivatives of 3-(3-aminophenyl)propan-1-ol and evaluated their antimicrobial and antioxidant activities, highlighting their potential in biological and pharmaceutical research (Čižmáriková et al., 2020).

Polyamine Synthesis

Cassimjee, Marin, and Berglund (2012) demonstrated the synthesis of polyamines from 3-amino-propan-1-ol, showcasing its application in the synthesis of multifunctional polycationic compounds for drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).

Safety And Hazards

When handling 3-(3-Aminophenyl)propan-1-ol, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers The title compound, C10H15NO, is an amino alcohol with the hydroxy group residing on the terminal carbon atom . Apart from the hydroxy group and the phenyl ring, all non-hydrogen atoms are almost coplanar . More research is needed to fully understand the properties and potential applications of this compound.

properties

IUPAC Name

3-(3-aminophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUAFFKNTIUOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435567
Record name 3-(3-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)propan-1-ol

CAS RN

52273-78-6
Record name 3-(3-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-(3-nitrophenyl)propan-1-ol (2.70 g, 14.9 mmol) in methanol (50.0 mL) was added 10% palladium on carbon (0.54 g, 0.46 mmol). The resultant mixture was hydrogenated at 50 psi overnight. The reaction mixture was then filtered and concentrated to give the desired product as a light brown thick oil (2.16 g, 96%). LCMS for C9H14NO (M+H)+: m/z=152.1.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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